Dersimelagon

Catalog No.
S525679
CAS No.
1835256-48-8
M.F
C36H45F4N3O5
M. Wt
675.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dersimelagon

CAS Number

1835256-48-8

Product Name

Dersimelagon

IUPAC Name

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

Molecular Formula

C36H45F4N3O5

Molecular Weight

675.8 g/mol

InChI

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1

InChI Key

MUNWOYRHJPWQNE-GMFUQMJFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dersimelagon;

Canonical SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Isomeric SMILES

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F

The exact mass of the compound Dersimelagon is 646.5478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dersimelagon, also known as MT-7117, is a novel synthetic, orally administered non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R). This compound has been developed primarily to induce melanogenesis, which is the process of melanin production in the skin, thereby enhancing skin pigmentation. The chemical structure of dersimelagon allows it to be stable and bioavailable when taken orally, distinguishing it from other agents like afamelanotide, which is not suitable for oral administration due to rapid degradation in the gastrointestinal tract .

Dersimelagon undergoes extensive metabolism in the liver, primarily through glucuronidation and oxidation pathways. The major metabolite identified is dersimelagon glucuronide. In clinical studies, it has been observed that dersimelagon accounts for a significant portion of drug-related exposure in plasma and feces, indicating effective metabolic processing . The pharmacokinetics of dersimelagon show a median time to maximum concentration of approximately 2 to 5 hours post-dose, with a terminal elimination half-life of around 7.6 to 10.6 hours .

Dersimelagon demonstrates significant biological activity as an MC1R agonist. It increases intracellular levels of cyclic adenosine monophosphate (cAMP) in a dose-dependent manner, which is crucial for stimulating melanin production. In vitro studies using mouse melanoma cell lines have shown that dersimelagon effectively increases melanin synthesis compared to other melanocortin receptor agonists . In vivo studies have confirmed that oral administration results in observable skin pigmentation changes in animal models .

Dersimelagon is primarily being investigated for its potential use in treating conditions associated with phototoxicity, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). These conditions cause severe reactions to sunlight due to impaired heme synthesis. By enhancing melanin production, dersimelagon aims to increase patients' tolerance to sunlight exposure without pain or discomfort . Furthermore, it may have applications in cosmetic dermatology for skin pigmentation disorders .

Studies have shown that dersimelagon interacts selectively with MC1R, leading to increased melanin production without significantly affecting other melanocortin receptors. This selectivity is advantageous as it minimizes potential side effects associated with broader receptor activation seen with other compounds like afamelanotide . Ongoing clinical trials are assessing its safety and efficacy in diverse populations, including factors such as age and race on pharmacokinetic profiles .

Dersimelagon can be compared with several other compounds that also act on melanocortin receptors:

Compound NameTypeMechanism of ActionUnique Features
AfamelanotidePeptideNon-selective MC receptor agonistNot orally bioavailable; larger size
Melanotan IIPeptideNon-selective MC receptor agonistAssociated with side effects like nausea
[Nle^4,D-Phe^7]-α-MSHPeptideSelective MC1R agonistUsed primarily in research settings

Uniqueness of Dersimelagon:

  • Oral Bioavailability: Unlike many similar compounds that require injection.
  • Selectivity: Higher affinity for MC1R compared to other melanocortin receptors.
  • Stability: Enhanced stability due to structural modifications.

Dersimelagon's unique properties make it a promising candidate for addressing unmet medical needs related to phototoxicity while providing a safer alternative for patients compared to existing treatments .

Dersimelagon possesses the systematic International Union of Pure and Applied Chemistry name: 1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid [1] [3] [6]. The compound is also designated by the Chemical Abstracts Service registry number 1835256-48-8 [1] [3]. Alternative nomenclature includes the systematic name 4-Piperidinecarboxylic acid, 1-[2-[(3S,4R)-1-[[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)-3-pyrrolidinyl]carbonyl]-4-(methoxymethyl)-3-pyrrolidinyl]-5-(trifluoromethyl)phenyl]- [3].

The molecular structure of dersimelagon represents a complex synthetic organic molecule characterized by multiple ring systems and functional groups [1]. The structural formula reveals a central piperidine ring connected to a substituted phenyl group bearing a trifluoromethyl substituent [1] [3]. This phenyl ring is further linked to a pyrrolidine system that contains a methoxymethyl group and is coupled to another pyrrolidine ring bearing a cyclopentyl substituent, a fluorine atom, and a methoxyphenyl group [1] [3] [6].

Stereochemistry and Molecular Configuration

The stereochemical complexity of dersimelagon arises from multiple chiral centers present within the molecule [1] [3]. The compound contains four distinct stereogenic centers, specifically designated as (3S,4R) for one pyrrolidine ring and (3R,4R) for the second pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules [1] [3] [6]. These stereochemical assignments are critical for the compound's biological activity and molecular recognition properties [8].

The molecular configuration exhibits specific spatial arrangements that influence the compound's three-dimensional structure and conformational flexibility [8]. The presence of fluorine substituents introduces additional electronic effects that contribute to the overall stereochemical stability and preferred conformational states [27] [29]. The pyrrolidine rings adopt puckered conformations, with the fluorinated ring system showing restricted rotation due to electronic and steric factors [27].

Molecular Weight, Empirical Formula, and Elemental Composition

Dersimelagon exhibits a molecular weight of 675.75 grams per mole [1] [3] [12]. The empirical formula is established as C₃₆H₄₅F₄N₃O₅, indicating the presence of 36 carbon atoms, 45 hydrogen atoms, 4 fluorine atoms, 3 nitrogen atoms, and 5 oxygen atoms [1] [3] [5]. The compound demonstrates a high degree of molecular complexity with multiple heteroatoms distributed throughout the structure [1].

ParameterValueSource
Molecular Weight675.75 g/mol [1] [3]
Empirical FormulaC₃₆H₄₅F₄N₃O₅ [1] [3]
Carbon Content53 atoms [1]
Fluorine Content4 atoms [1] [3]
Nitrogen Content3 atoms [1] [3]

The elemental composition reflects the compound's classification as a highly functionalized organic molecule with significant fluorine content, contributing to its unique physicochemical properties [1] [3]. The molecular formula indicates a relatively high molecular weight for a synthetic pharmaceutical compound, placing it within the range typical for complex bioactive molecules [8].

Functional Groups and Chemical Moieties

Dersimelagon contains multiple distinct functional groups that contribute to its chemical and biological properties [1] [3]. The primary functional groups include a carboxylic acid moiety located on the piperidine ring, which serves as the ionizable group responsible for acid-base behavior [1] [3]. Two methoxy groups are present: one attached to the phenyl ring and another as part of a methoxymethyl substituent on the pyrrolidine ring [1] [3] [6].

The compound features a trifluoromethyl group attached to the central phenyl ring, which significantly influences the electronic properties and metabolic stability of the molecule [1] [3] [29]. An amide linkage connects the two pyrrolidine ring systems, forming a critical structural element for molecular stability and conformation [1] [3]. The cyclopentyl group provides additional hydrophobic character and contributes to the overall molecular volume [1] [3].

Fluorine substitution occurs at two distinct positions: a single fluorine atom on one pyrrolidine ring and the trifluoromethyl group on the phenyl ring [1] [3] [29]. These fluorinated moieties enhance the compound's chemical stability and influence its pharmacokinetic properties [29]. The nitrogen atoms within the pyrrolidine and piperidine rings provide basic character and potential sites for protonation under physiological conditions [1] [3].

Physicochemical Parameters: Solubility, pKa, LogP, and Stability

The physicochemical parameters of dersimelagon have been characterized through experimental and computational methods [11]. The compound exhibits a logarithmic partition coefficient (LogP) value of 4.16, indicating significant lipophilicity and favorable membrane permeability characteristics [11]. This LogP value suggests that dersimelagon possesses moderate to high lipophilicity, which contributes to its oral bioavailability [11] .

The acid dissociation constant (pKa) values for dersimelagon have been determined as 4.9 for the acidic carboxylic acid group and 7.5 for the basic nitrogen-containing moieties [11]. These pKa values indicate that the compound exists as an ampholyte under physiological conditions, with both ionizable acidic and basic functional groups [11]. The compound type is classified as an ampholyte due to the presence of both acidic and basic ionizable groups [11].

ParameterValueMethodSource
LogP4.16Computational (Advanced Chemistry Development Percepta) [11]
pKa (acidic)4.9Computational (Advanced Chemistry Development Percepta) [11]
pKa (basic)7.5Computational (Advanced Chemistry Development Percepta) [11]
Blood/Plasma ratio0.65Experimental [11]
Fraction unbound in plasma0.017Experimental [11]

The solubility characteristics of dersimelagon have been evaluated under various conditions [13]. The compound demonstrates limited aqueous solubility, which is consistent with its high LogP value and predominantly hydrophobic character [13]. Chemical stability studies indicate that dersimelagon remains stable under standard storage conditions with no decomposition observed when used according to specifications [13].

The compound exhibits a density of 1.33 grams per cubic centimeter at 20 degrees Celsius, reflecting its molecular packing characteristics [3] [13]. Thermal stability analysis reveals a predicted boiling point of 758.1 degrees Celsius, indicating high thermal stability under normal conditions [3] [13].

Spectroscopic and Analytical Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of dersimelagon has been performed using multiple analytical techniques to confirm structural identity and purity [16] [17]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with characteristic signals corresponding to the various functional groups and ring systems present in the molecule [16]. The complex nature of the molecule results in multiple overlapping signals that require careful analysis for complete structural assignment [18].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of dersimelagon [16] [17]. The primary molecular ion peak appears at mass-to-charge ratio corresponding to the intact molecular weight of 675.75 [1] [16]. Fragmentation patterns provide insights into the structural connectivity and stability of different molecular regions under ionization conditions [16] [23].

The major metabolite identified through mass spectrometry is dersimelagon glucuronide, which represents the primary metabolic pathway for the compound [16] [23]. Mass spectrometric analysis reveals that dersimelagon accounts for approximately 87% of the total drug-related material in human plasma samples [25]. The glucuronide metabolite exhibits distinct mass spectral characteristics that allow for its identification and quantification in biological matrices [23] [25].

Infrared spectroscopy characterization would typically reveal characteristic absorption bands corresponding to the carboxylic acid carbonyl stretch, amide carbonyl stretch, carbon-fluorine stretches, and aromatic carbon-carbon stretches [19] [21]. Ultraviolet-visible spectroscopy analysis would demonstrate absorption characteristics related to the aromatic chromophores present in the molecule, particularly the substituted phenyl rings [19] [21].

Crystallography and Solid-State Properties

Limited crystallographic data is available for dersimelagon in the published literature [13]. The compound exists as a solid under standard conditions, with an off-white to light yellow appearance [3]. Crystal structure analysis would provide detailed information about molecular packing, intermolecular interactions, and solid-state conformations [20].

The solid-state properties of dersimelagon include its physical form as a crystalline solid with specific melting characteristics [13]. Thermal analysis indicates that the compound maintains its structural integrity under normal storage conditions without decomposition [13]. The crystalline form influences dissolution behavior and bioavailability characteristics of the compound [20].

Polymorphism studies would be important for understanding different crystalline forms and their relative stabilities [20]. The presence of multiple functional groups capable of hydrogen bonding suggests potential for various packing arrangements in the solid state [20]. Differential scanning calorimetry analysis would provide information about thermal transitions and phase behavior [20].

Chemical Reactivity and Stability Under Various Conditions

Dersimelagon demonstrates significant chemical stability under physiological conditions, with the compound remaining intact during typical biological processes [23]. The primary metabolic pathway involves glucuronidation, particularly at the carboxylic acid functional group, leading to the formation of dersimelagon glucuronide as the major metabolite [23] [25]. This metabolic transformation occurs extensively in the liver through uridine diphosphate glucuronosyltransferase-mediated conjugation [23] [25].

The compound exhibits stability under standard analytical conditions with no significant degradation observed during routine handling and storage [13]. Chemical reactivity is primarily limited to the carboxylic acid group, which can undergo typical carboxylic acid reactions including esterification, amidation, and salt formation [13]. The fluorinated moieties contribute to enhanced metabolic stability by reducing susceptibility to oxidative metabolism [29].

ConditionStabilityObservationSource
Standard storageStableNo decomposition observed [13]
Physiological pHStableMaintained structural integrity
Hepatic metabolismModerateGlucuronidation occurs [23] [25]
Thermal exposureStableNo decomposition up to specifications [13]

The trifluoromethyl group provides significant protection against metabolic degradation, contributing to the compound's overall stability profile [29]. Under acidic conditions, the carboxylic acid group remains protonated, while under basic conditions, deprotonation occurs according to the determined pKa values [11]. The amide linkage between pyrrolidine rings demonstrates stability under physiological conditions, contributing to the compound's resistance to hydrolytic degradation [23].

Key Intermediates and Building Blocks

The synthesis of dersimelagon represents a sophisticated multi-step chemical process that involves the strategic assembly of several key structural components. The compound's complex architecture is built upon a foundation of carefully selected intermediates, with the primary building blocks being a piperidine-4-carboxylic acid derivative and a pyrrolidine-3-carbonyl compound [1]. The molecular framework of dersimelagon (C36H45F4N3O5, molecular weight 675.766 g/mol) incorporates multiple chiral centers and fluorinated substituents that present significant synthetic challenges [2].

The core structural elements include a piperidine ring bearing a carboxylic acid functionality at the 4-position, which serves as the central scaffold for the molecule [3]. This piperidine core is substituted with a complex side chain containing two pyrrolidine rings, one of which bears a cyclopentyl substituent and a fluorine atom, while the other contains a methoxymethyl group [4]. The trifluoromethyl-substituted phenyl ring represents another critical building block that must be precisely incorporated to maintain the compound's selectivity for the melanocortin 1 receptor [5].

The synthetic strategy requires the preparation of several key intermediates, including a (3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl unit and a (3S,4R)-4-(methoxymethyl)pyrrolidin-3-yl component . These intermediates must be synthesized with high stereochemical purity to ensure the final product's biological activity and selectivity. The 4-methoxyphenyl group provides essential binding interactions with the target receptor, while the cyclopentyl moiety contributes to the compound's pharmacokinetic properties [7].

Coupling Strategies and Cyclization Steps

The assembly of dersimelagon involves sophisticated coupling strategies that must accommodate the steric hindrance and electronic properties of the various building blocks. The primary coupling reaction involves the formation of an amide bond between the pyrrolidine-3-carbonyl component and the piperidine-4-carboxylic acid derivative [1]. This coupling reaction typically requires activation of the carboxylic acid functionality through the use of coupling reagents such as carbodiimides or other amide bond-forming agents.

The synthetic route incorporates multiple cyclization steps to construct the pyrrolidine rings with the required stereochemistry. Ring formation through intramolecular cyclization reactions represents a critical aspect of the synthesis, particularly for the formation of the fluorinated pyrrolidine unit [8]. These cyclization reactions must be carefully controlled to ensure regioselectivity and to prevent the formation of undesired regioisomers that could compromise the compound's activity.

The coupling strategy also involves the sequential attachment of the various substituents to the core structure. The cyclopentyl group is typically introduced through nucleophilic substitution reactions, while the methoxymethyl protecting group is incorporated to mask reactive functionality during subsequent synthetic steps . The strategic use of protecting groups is essential to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Stereoselective and Regioselective Methodologies

The synthesis of dersimelagon demands exceptional stereocontrol due to the presence of multiple chiral centers throughout the molecule. The compound contains four defined stereogenic centers, requiring the implementation of asymmetric synthesis methodologies to achieve the correct absolute configuration at each position [2]. The (3S,4R) and (3R,4R) configurations of the pyrrolidine rings must be precisely controlled to maintain the compound's potent melanocortin 1 receptor agonist activity.

Stereoselective synthesis approaches likely involve the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques to establish the required stereochemistry [8]. The formation of the fluorinated pyrrolidine ring presents particular challenges, as the introduction of fluorine must occur with high regioselectivity to avoid the formation of constitutional isomers. The positioning of the fluorine atom is critical for the compound's binding affinity and selectivity profile.

The regioselective introduction of the trifluoromethyl group onto the phenyl ring requires careful control of reaction conditions to ensure substitution occurs at the desired position. This transformation typically involves electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions that can be directed to specific positions on the aromatic ring [1]. The regioselectivity is crucial as alternative substitution patterns would likely result in compounds with significantly diminished biological activity.

Optimization of Reaction Conditions and Yields

The industrial development of dersimelagon has required extensive optimization of reaction conditions to achieve commercially viable yields while maintaining product quality. Process optimization efforts have focused on identifying optimal temperature, pressure, and reaction time parameters for each synthetic step [9]. Temperature control is particularly critical for reactions involving fluorinated intermediates, as excessive heat can lead to defluorination or rearrangement reactions that compromise yield and purity.

Reaction yield optimization has involved systematic evaluation of solvent systems, catalyst loadings, and reagent stoichiometries [1]. The use of polar aprotic solvents has proven beneficial for many of the coupling reactions, while the choice of reaction atmosphere (inert gas versus air) significantly impacts the success of certain transformations. Optimization studies have demonstrated that careful control of pH during aqueous workup procedures is essential to prevent decomposition of sensitive intermediates.

The development of robust reaction conditions has enabled the achievement of consistently high yields across multiple synthetic steps. Industrial-scale synthesis typically targets overall yields exceeding 60% from readily available starting materials, with individual step yields optimized to exceed 85% where possible [10]. Process analytical technology has been implemented to monitor reaction progress in real-time, allowing for immediate adjustment of conditions to maintain optimal conversion rates.

Catalysts, Solvents, and Reagents Utilized in Synthesis

The synthesis of dersimelagon employs a diverse array of catalysts, solvents, and reagents specifically selected to address the unique challenges presented by the molecule's complex structure. Palladium-based catalysts are commonly utilized for cross-coupling reactions involved in the formation of carbon-carbon and carbon-nitrogen bonds [8]. These catalysts must be carefully chosen to maintain activity in the presence of fluorinated substrates, which can sometimes coordinate to metal centers and reduce catalytic efficiency.

Organic solvents play a crucial role in the synthetic process, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide frequently employed for nucleophilic substitution reactions [7]. The choice of solvent significantly impacts both reaction rate and selectivity, particularly for reactions involving charged intermediates. Solvent recycling and recovery systems have been implemented to minimize waste and reduce manufacturing costs.

Specialized reagents for fluorination reactions are essential components of the synthetic toolkit. Selective fluorinating agents such as diethylaminosulfur trifluoride or similar reagents are employed to introduce fluorine atoms with high regioselectivity [1]. The handling and storage of these reagents require specialized equipment and safety protocols due to their highly reactive nature. Protecting group strategies utilize reagents such as methoxymethyl chloride for the temporary masking of reactive functionality during multi-step sequences.

Purification and Isolation Techniques

The purification of dersimelagon and its intermediates requires sophisticated separation techniques due to the close structural similarity of potential impurities and side products. High-performance liquid chromatography serves as the primary analytical and preparative technique for assessing product purity and isolating the desired compound [11]. Column chromatography using silica gel or other stationary phases is employed for intermediate purification, with gradient elution systems optimized for each specific separation challenge.

Crystallization techniques have been developed to provide high-purity dersimelagon suitable for pharmaceutical applications [1]. The identification of appropriate crystallization solvents and conditions has been critical for achieving the required purity specifications while maintaining acceptable recovery yields. Recrystallization procedures typically involve dissolution in polar organic solvents followed by controlled precipitation through temperature manipulation or antisolvent addition.

Advanced purification methods such as preparative supercritical fluid chromatography may be employed for final purification steps, particularly for the separation of closely related stereoisomers [11]. These techniques offer advantages in terms of speed and environmental impact compared to traditional liquid chromatography methods. The implementation of automated purification systems has improved both efficiency and reproducibility of the isolation process.

Scale-Up for Industrial Production: Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of dersimelagon has presented numerous technical and economic challenges that required innovative solutions. Heat transfer limitations become significant at larger scales, particularly for exothermic reactions involving fluorinated intermediates [10]. The implementation of specialized reactor designs with enhanced cooling capacity has been necessary to maintain temperature control during scale-up operations.

Mass transfer considerations have required optimization of mixing systems to ensure homogeneous reaction conditions in large-volume reactors [9]. The formation of concentration gradients or hot spots can lead to decreased yields or the formation of unwanted byproducts. Advanced computational fluid dynamics modeling has been employed to design optimal impeller configurations and reactor geometries for large-scale operations.

Safety considerations become paramount at industrial scale, particularly when handling large quantities of fluorinated reagents and solvents [12]. The development of comprehensive safety protocols and emergency response procedures has been essential for safe operation. Continuous monitoring systems for temperature, pressure, and gas concentrations provide early warning of potentially hazardous conditions.

Quality consistency across different production batches represents a significant challenge that has been addressed through the implementation of robust process analytical technology [9]. Real-time monitoring of critical process parameters enables immediate corrective action when deviations from target specifications are detected. Statistical process control methods have been employed to identify sources of variability and optimize process reproducibility.

Comparative Analysis with Related Melanocortin 1 Receptor Agonist Syntheses

The synthetic approach to dersimelagon can be instructively compared with the preparation methods for other melanocortin 1 receptor agonists to highlight unique aspects and potential improvements. Unlike afamelanotide, which is a peptide-based agonist requiring solid-phase peptide synthesis techniques, dersimelagon's small-molecule nature allows for conventional organic synthesis methodologies [1]. This fundamental difference provides significant advantages in terms of manufacturing scalability and cost-effectiveness.

The synthetic complexity of dersimelagon is considerably higher than that of earlier non-peptidic melanocortin 1 receptor agonists due to its multiple stereogenic centers and fluorinated substituents [5]. However, this increased complexity is justified by the compound's superior selectivity profile and oral bioavailability characteristics. The incorporation of fluorine atoms, while challenging synthetically, provides enhanced metabolic stability compared to non-fluorinated analogues.

Compared to other small-molecule melanocortin receptor agonists in development, dersimelagon's synthetic route demonstrates several innovative features [13]. The use of pyrrolidine-based building blocks provides enhanced three-dimensional structure that improves receptor selectivity. The strategic placement of the trifluoromethyl group contributes to favorable pharmacokinetic properties while maintaining synthetic accessibility.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

675.32953419 Da

Monoisotopic Mass

675.32953419 Da

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1CWH5SV4G2

Drug Indication

Treatment of erythropoietic protoporphyria, Treatment of X-linked protoporphyria

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024

Explore Compound Types